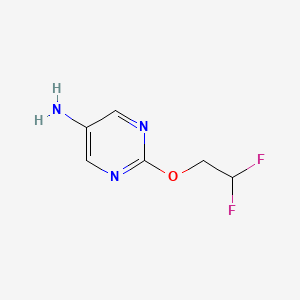

2-(2,2-Difluoroethoxy)pyrimidin-5-amine

Übersicht

Beschreibung

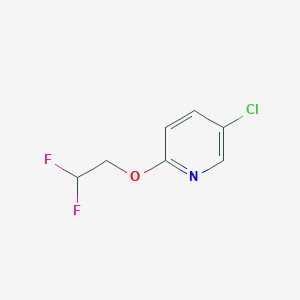

“2-(2,2-Difluoroethoxy)pyrimidin-5-amine” is a chemical compound with the molecular formula C6H7F2N3O . It has a molecular weight of 175.14 g/mol .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes “2-(2,2-Difluoroethoxy)pyrimidin-5-amine”, can be achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

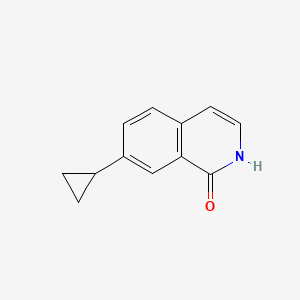

The molecular structure of “2-(2,2-Difluoroethoxy)pyrimidin-5-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring is a 2,2-difluoroethoxy group .

Wissenschaftliche Forschungsanwendungen

-

Antitrypanosomal and Antiplasmodial Activities

- Summary: 2-Aminopyrimidine derivatives, which are similar to the compound you mentioned, have been found to exhibit significant antitrypanosomal and antiplasmodial activities .

- Method: These compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

-

Anti-Inflammatory Activities

- Summary: Pyrimidines, including 2-aminopyrimidines, display a range of pharmacological effects including anti-inflammatory activities .

- Method: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Pesticide Manufacturing

- Summary: Compounds similar to 2-(2,2-Difluoroethoxy)pyrimidin-5-amine, such as Penoxsulam, are used in the manufacturing of pesticides .

- Method: These compounds are often synthesized and then applied to crops or environments where pest control is needed .

- Results: The use of these compounds in pesticides can help to control a variety of pests, improving crop yields and reducing damage to plants .

-

Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives

- Summary: 5-Acetyl-4-aminopyrimidines, which are similar to the compound you mentioned, can be used to construct the pyrido[2,3-d]pyrimidine system .

- Method: The condensation of 5-acetyl-4-aminopyrimidines with DMF–DMA or other suitable reagents can lead to the formation of new pyrido[2,3-d]pyrimidin-5-one derivatives .

- Results: These new derivatives have been shown to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .

Safety And Hazards

Safety precautions for handling “2-(2,2-Difluoroethoxy)pyrimidin-5-amine” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

Eigenschaften

IUPAC Name |

2-(2,2-difluoroethoxy)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3O/c7-5(8)3-12-6-10-1-4(9)2-11-6/h1-2,5H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWHRXGMDBJNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethoxy)pyrimidin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1-phenylethyl]cyclobutanamine](/img/structure/B1432503.png)

![2-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1432506.png)

![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)

![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)

![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)